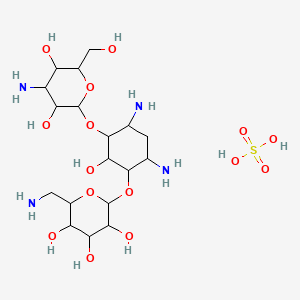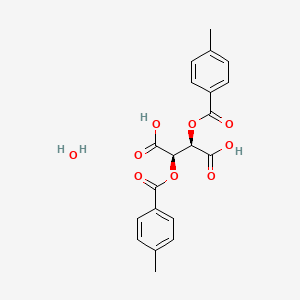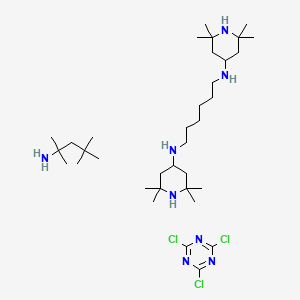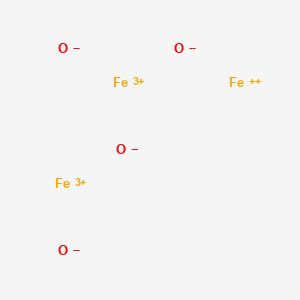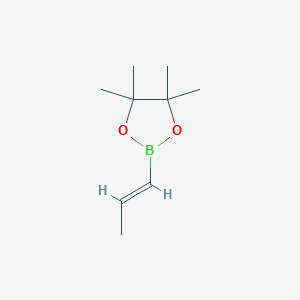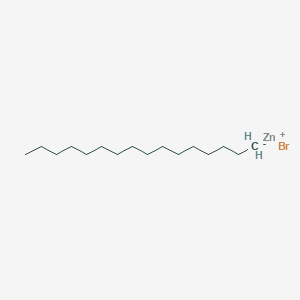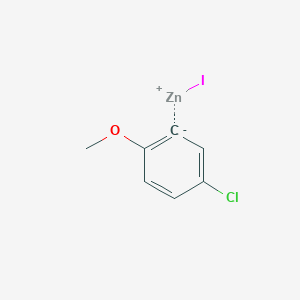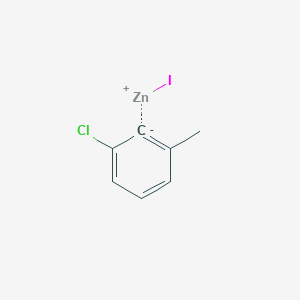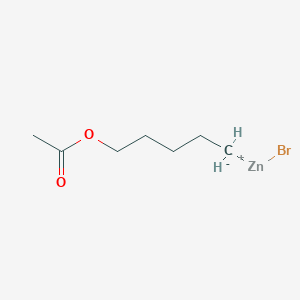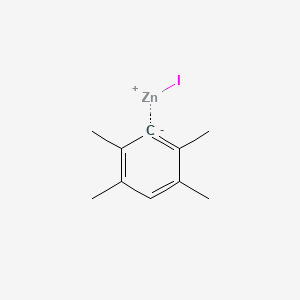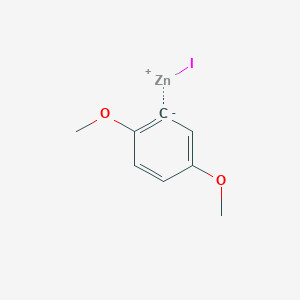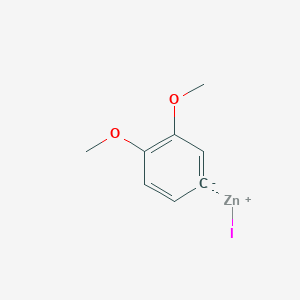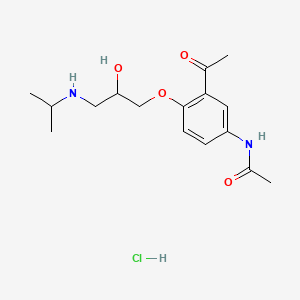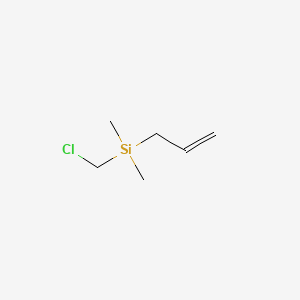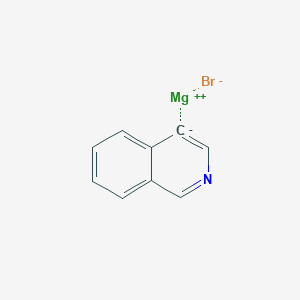
4-Isoquinolinmagnesium bromide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
While there are limited direct references to the specific applications of 4-Isoquinolinmagnesium bromide in scientific research within the provided papers, several studies highlight the importance of related compounds and methodologies that can indirectly inform about its potential uses. The focus here is on the broader context of isoquinoline derivatives, halogenated compounds, and their roles in various research domains.
Applications in Analytical Chemistry and Drug Discovery
Isoquinoline derivatives, including those structurally related to 4-Isoquinolinmagnesium bromide, play a crucial role in the development of new therapeutic agents. These compounds have shown a wide range of biological activities, including antimicrobial, antibacterial, antitumor, and other pharmacological effects. Their structural modification is a significant area of research, aiming to enhance their therapeutic efficacy and explore new applications in drug discovery (Dembitsky et al., 2015). Furthermore, the synthesis and study of isoquinoline derivatives are pivotal in understanding their binding aspects and implications for drug design, suggesting potential pathways for novel drug development (Bhadra & Kumar, 2012).
Role in Material Science and Organic Synthesis
In the field of material science, the study of compounds structurally similar to 4-Isoquinolinmagnesium bromide contributes to the development of new materials with potential applications in organic light-emitting diodes (OLEDs) and other organic electronics. For instance, the review on BODIPY-based materials for OLEDs highlights the importance of structural design and synthesis in creating efficient metal-free infrared emitters, which can be inspired by the structural properties of isoquinoline derivatives (Squeo & Pasini, 2020).
Environmental and Analytical Applications
Halogenated compounds, including brominated derivatives, are extensively studied for their environmental impact and analytical applications. Research on inorganic bromine in the marine boundary layer underscores the complexity of bromine cycling and its implications for atmospheric chemistry (Sander et al., 2003). Additionally, the environmental concentrations and toxicology of 2,4,6-tribromophenol offer insights into the persistence and effects of brominated compounds, which could relate to the environmental behavior of 4-Isoquinolinmagnesium bromide derivatives (Koch & Sures, 2018).
Eigenschaften
IUPAC Name |
magnesium;4H-isoquinolin-4-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Mg/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJPTPBAUVJSNV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CN=CC2=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isoquinolinmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



